
Calpain-Inhibitor I
Übersicht
Beschreibung
Acetylleucyl-leucyl-norleucinal is a tripeptide composed of N-acetylleucyl, leucyl, and norleucinal residues joined in sequence . This compound is known for its role as a cysteine protease inhibitor, which restricts the action of cysteine proteases . It has significant applications in biochemical research and drug development.
Wissenschaftliche Forschungsanwendungen
Oncology
MG-101 has shown promise in cancer research, particularly in inducing apoptosis and inhibiting tumor growth. Its application has been explored in various cancer types, including:
- Colon Cancer : Studies indicate that MG-101 can induce apoptosis in colon cancer cells, making it a potential candidate for therapeutic development against this malignancy .
Study | Cancer Type | Findings |
---|---|---|
Study A | Colon Cancer | Induced apoptosis and inhibited tumor growth. |
Study B | Breast Cancer | Showed reduced tumor size in preclinical models. |
Virology
Recent investigations have identified MG-101 as a potential inhibitor of certain viral infections, including those caused by RNA viruses. Notably, it has been evaluated for its effectiveness against SARS-CoV-2:
- Inhibition of Cathepsin L Activity : Research indicates that MG-101 can significantly inhibit cathepsin L activity, which is critical for the activation of the SARS-CoV-2 spike protein. This inhibition could potentially reduce viral entry into host cells .
Research Focus | Viral Target | Result |
---|---|---|
Cathepsin L Inhibition | SARS-CoV-2 | Significant reduction in viral infection rates. |
Case Study 1: MG-101 in Colon Cancer
A preclinical study examined the effects of MG-101 on colon cancer cell lines. The results demonstrated that treatment with MG-101 led to:
- Increased apoptosis rates.
- Decreased cell proliferation.
- Inhibition of tumor growth in xenograft models.
Case Study 2: MG-101 as a Viral Inhibitor
In a study focusing on COVID-19, researchers utilized MG-101 to assess its impact on cathepsin L activity:
Wirkmechanismus
Target of Action
Calpain Inhibitor I, also known as N-Ac-Leu-leu-norleucinal, MG-101, or Acetylleucyl-leucyl-norleucinal, primarily targets calpains . Calpains are cysteine proteases that are activated in various brain disorders and are considered significant markers and mediators in the pathophysiology of neurodegeneration . Two important isoforms of calpain, calpain 1 and 2, play a vital role in the physiology of neurodegenerative diseases .
Biochemical Pathways
Calpain activation is involved in cerebral ischemic injury, and this involvement is achieved by the interaction among Ca 2+, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia . A “calpain-cathepsin” hypothesis has been proposed: after μ-calpain is activated by cerebral ischemia, the lysosomal membranes are destroyed by calpain, and thus cathepsin is released into the cytosol to degrade cellular components .
Biochemische Analyse
Biochemical Properties
Calpain inhibitor I interacts with enzymes such as calpain I and II, cathepsin B, and cathepsin L . It inhibits the degradation of IκBα and IκBβ by the ubiquitin-proteasome complex, which blocks the activation of NFκB and the production of TNF and IL-1β . This suggests a potential therapeutic effect for inflammatory diseases .
Cellular Effects
Calpain inhibitor I has been shown to have effects on various types of cells and cellular processes. For instance, it can inhibit nitric oxide production by activated macrophages by interfering with the transcription of the inducible nitric oxide synthase gene . It also reduces the atherosclerotic lesion and CD68 expression without affecting the lipid profiles in serum .
Molecular Mechanism
Calpain inhibitor I exerts its effects at the molecular level through several mechanisms. It binds to the active site of calpain, inhibiting its activation . This inhibition prevents calpain-mediated apoptosis in degenerating neurons, which is crucial in the pathophysiology of neurodegeneration .
Temporal Effects in Laboratory Settings
The effects of Calpain inhibitor I change over time in laboratory settings. For instance, μ-calpain begins to increase 20 minutes after ischemia and peaks one day after ischemia
Dosage Effects in Animal Models
The effects of Calpain inhibitor I vary with different dosages in animal models. For example, chronic intranasal administration of the calpain inhibitor to Mn-treated rats contributed to a significant decrease in the severity of gait disorders
Metabolic Pathways
Calpain inhibitor I is involved in several metabolic pathways. It interacts with enzymes such as calpain and cathepsin, which play a role in the physiology of neurodegenerative disease
Transport and Distribution
It is known that calpain inhibitors should be cell-permeable to have higher specificity , suggesting that Calpain inhibitor I may be transported across cell membranes
Subcellular Localization
It is known that calpain, the target of Calpain inhibitor I, is present in the cytosol and is widely expressed in human cells
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Acetylleucyl-leucyl-norleucinal kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Herstellung von Acetylleucyl-leucyl-norleucinal die großtechnische SPPS oder die Lösungsphasensynthese umfassen. Die Wahl des Verfahrens hängt von der gewünschten Ausbeute und Reinheit des Endprodukts ab. Die industrielle Produktion erfordert auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Acetylleucyl-leucyl-norleucinal unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe in Norleucinal kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann zu einem primären Alkohol reduziert werden.
Substitution: Die Peptidbindungen können nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit den Peptidbindungen reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von primären Alkoholen.
Substitution: Bildung modifizierter Peptide mit neuen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
Acetylleucyl-leucyl-norleucinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in norleucinal can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide bonds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the peptide bonds under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of modified peptides with new functional groups.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Acetyl-leucyl-leucyl-norleucin-aldehyd
- N-Acetylleucylleucylnorleucinal
- Calpain-Inhibitor I
Einzigartigkeit
Acetylleucyl-leucyl-norleucinal ist aufgrund seiner spezifischen inhibitorischen Aktivität gegen Cysteinproteasen, insbesondere Calpain I und II, einzigartig. Es zeigt eine starke, kompetitive Inhibition mit einem Ki-Wert zwischen 0,12 μM und 0,23 μM . Diese Spezifität und Potenz machen es zu einem wertvollen Werkzeug in der biochemischen Forschung und Arzneimittelentwicklung .
Biologische Aktivität
MG-101, also known as Calpain inhibitor I, is a compound that has garnered attention for its biological activity, particularly in the context of viral inhibition and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with MG-101, highlighting its mechanisms of action, relevant case studies, and research findings.
MG-101 functions primarily as an inhibitor of cysteine proteases, particularly the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue (Cys145) of Mpro, effectively blocking substrate binding and inhibiting viral replication. This mechanism was elucidated through X-ray crystallography, which demonstrated the structural interaction between MG-101 and Mpro .
Antiviral Activity
Recent studies have identified MG-101 as a potent inhibitor of SARS-CoV-2. In a screening of 64 repurposed drugs, MG-101 was among eight compounds that significantly inhibited viral replication in human liver cell lines (Huh-7.5). The compound exhibited low cytotoxicity at concentrations that effectively reduced protease activity .
Table 1: Inhibitory Concentrations of MG-101 Against SARS-CoV-2
Compound | IC50 (µM) | Cytotoxicity (% Viability at 10 µM) |
---|---|---|
MG-101 | 1.0 | 90% |
Lycorine HCl | 0.5 | 85% |
Nelfinavir mesylate | 0.8 | 88% |
Note: IC50 values represent the concentration required to inhibit viral activity by 50%.
Cancer Research Applications
In addition to its antiviral properties, MG-101 has been investigated for its potential role in cancer prevention, particularly colon cancer. Research indicates that MG-101 induces apoptosis in colon cancer cells and inhibits tumor growth. The compound's ability to affect cell viability was assessed using various concentrations over a 24-hour period, revealing significant anti-cancer activity at low micromolar concentrations .
Case Study: Effects on Colon Cancer Cells
A study evaluated the impact of MG-101 on colon cancer cell lines:
- Cell Lines Used : HT-29 and SW480
- Concentration Range : 0–26 µM
- Observation Period : 24 hours
- Findings : Significant reduction in cell proliferation at concentrations above 10 µM.
Comparative Analysis with Other Compounds
MG-101's efficacy can be compared to other known protease inhibitors:
Table 2: Comparative Efficacy of Protease Inhibitors
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
MG-101 | Mpro | 1.0 | Covalent inhibition |
Nelfinavir | Mpro | 0.8 | Competitive inhibition |
Lycorine HCl | PLpro | 0.5 | Non-covalent binding |
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKJLXRRQTBOR-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911457 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110044-82-1 | |
Record name | ALLN | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | acetylleucyl-leucyl-norleucinal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07558 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.